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Compound of Interest

6-Bromo-4-chloro-2-
Compound Name:
methylquinoline

Cat. No.: B188114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of interest in
medicinal chemistry and materials science. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational
dataset for its identification, characterization, and application in further research and
development.

Spectroscopic Data Summary

The empirical formula for 6-Bromo-4-chloro-2-methylquinoline is C10H7BrCIN, with a
molecular weight of approximately 256.53 g/mol . The spectroscopic data presented below
serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for 6-Bromo-4-chloro-2-methylquinoline are
summarized below.

Table 1: *H NMR Spectroscopic Data for 6-Bromo-4-chloro-2-methylquinoline
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Chemical Shift (8)

Coupling Constant

Multiplicity Assignment
[Ppm] (9) [Hz]
8.17 d 2.0 H-5
7.86 dd 9.0, 2.0 H-7
7.74 d 9.0 H-8
7.33 S H-3
2.69 S -CHs

Table 2: 13C NMR Spectroscopic Data for 6-Bromo-4-chloro-2-methylquinoline

Chemical Shift (8) [ppm] Assignment
159.9 C-2
147.8 C-8a
1445 C-4
134.1 C-7
130.4 C-5
127.2 C-4a
125.8 C-8
122.6 C-3
119.9 C-6
25.1 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 6-Bromo-4-chloro-2-methylquinoline are presented

below. Due to the lack of a publicly available spectrum for this specific compound, the data is
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inferred based on characteristic frequencies for substituted quinolines and halogenated

aromatic compounds.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 6-Bromo-4-chloro-2-methylquinoline

Wavenumber (cm~?) Intensity Assignment

3050-3100 Medium Aromatic C-H stretch
2920-2980 Medium Methyl C-H stretch

1600-1620 Strong C=N stretching (quinoline ring)
1550-1580 Strong C=C stretching (aromatic ring)
1450-1500 Medium C=C stretching (aromatic ring)
1000-1100 Strong C-Cl stretch

800-850 Strong C-H out-of-plane bending
550-650 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound. The mass spectrum of 6-Bromo-4-chloro-2-methylquinoline is expected to

show a characteristic isotopic pattern due to the presence of bromine (“°Br and 8!Br) and

chlorine (3>Cl and 37Cl) isotopes.

Table 4: Predicted Mass Spectrometry (MS) Data for 6-Bromo-4-chloro-2-methylquinoline
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miz Relative Intensity (%) Assighment

255 ~100 [M]* (C10H77°Br35CIN)

- 130 [M+2]* (C10H78Br35CIN and
C10H77°Br3’CIN)

259 ~42 [M+4]* (C10H781Br3’CIN)

220 Moderate [M-CI]*

176 Moderate [M-Br]*

141 Moderate [M-Br-CI]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-Bromo-4-
chloro-2-methylquinoline.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 6-Bromo-4-chloro-2-methylquinoline is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a5 mm
NMR tube.

* 1H NMR Acquisition: A proton spectrum is acquired using a standard pulse sequence on a
400 or 500 MHz spectrometer. The spectral width is typically set to 12-15 ppm. A sufficient
number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-
2 seconds is commonly used.

e 13C NMR Acquisition: A proton-decoupled 13C spectrum is acquired on the same instrument.
The spectral width is set to approximately 220-250 ppm. A larger number of scans is required
compared to *H NMR to achieve adequate signal intensity due to the low natural abundance
of the 13C isotope.

IR Spectroscopy

o Sample Preparation: As 6-Bromo-4-chloro-2-methylquinoline is a solid, the KBr pellet
method is typically used. A small amount of the sample (1-2 mg) is ground with anhydrous

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b188114?utm_src=pdf-body
https://www.benchchem.com/product/b188114?utm_src=pdf-body
https://www.benchchem.com/product/b188114?utm_src=pdf-body
https://www.benchchem.com/product/b188114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed under high
pressure to form a transparent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded in the range of 4000-400 cm~2. A background spectrum of a pure KBr
pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe for solid samples or after dissolution in a suitable solvent for techniques like
Electrospray lonization (ESI).

« lonization: Electron Impact (El) at 70 eV is a common ionization method for this type of
molecule.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6-Bromo-4-chloro-2-methylquinoline.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b188114?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

